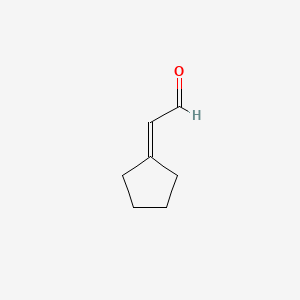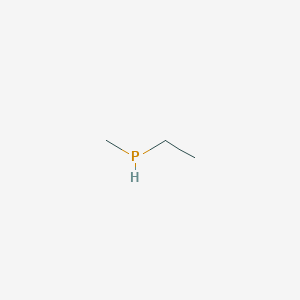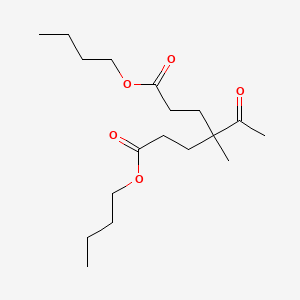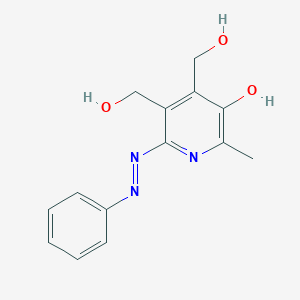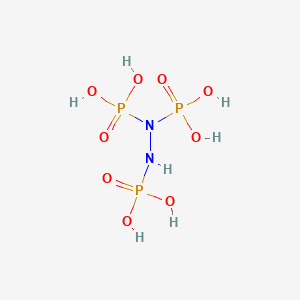
N,N'-Diphosphonophosphorohydrazidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diphosphonophosphorohydrazidic acid is a unique organophosphorus compound characterized by its complex structure and potential applications in various scientific fields. This compound is known for its distinctive chemical properties, which make it a subject of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphosphonophosphorohydrazidic acid typically involves the reaction of phosphonic acid derivatives with hydrazine under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diphosphonophosphorohydrazidic acid involves large-scale reactions using advanced reactors that allow for continuous monitoring and adjustment of reaction parameters. The use of automated systems ensures consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diphosphonophosphorohydrazidic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form lower oxidation state products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various phosphorohydrazide derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N,N’-Diphosphonophosphorohydrazidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-Diphosphonophosphorohydrazidic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical outcomes. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many cellular functions.
Vergleich Mit ähnlichen Verbindungen
Phosphonic Acid: Known for its use in various industrial applications.
Phosphoric Acid: Widely used in agriculture and industry.
Phosphinic Acid: Utilized in the synthesis of various organophosphorus compounds.
Uniqueness: N,N’-Diphosphonophosphorohydrazidic acid stands out due to its unique structure, which allows for specific interactions with biological molecules and its versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
14465-76-0 |
|---|---|
Molekularformel |
H7N2O9P3 |
Molekulargewicht |
271.99 g/mol |
IUPAC-Name |
(2,2-diphosphonohydrazinyl)phosphonic acid |
InChI |
InChI=1S/H7N2O9P3/c3-12(4,5)1-2(13(6,7)8)14(9,10)11/h(H2,6,7,8)(H2,9,10,11)(H3,1,3,4,5) |
InChI-Schlüssel |
YCZWRROAQZWQGT-UHFFFAOYSA-N |
Kanonische SMILES |
N(N(P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


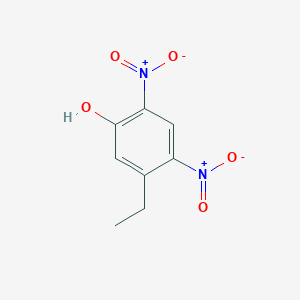

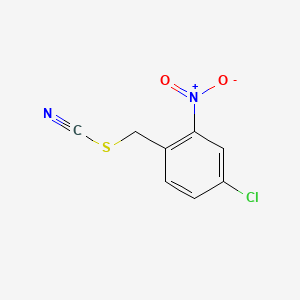
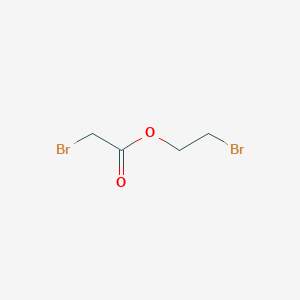
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
